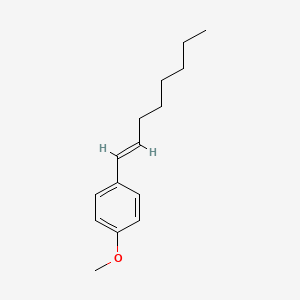

p-(1-Octenyl)anisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-(1-Octenyl)anisole: is an organic compound with the molecular formula C15H22O It is a derivative of anisole, where the methoxy group is substituted with a 1-octenyl group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-(1-Octenyl)anisole typically involves the alkylation of anisole with 1-octene. This reaction can be catalyzed by various Lewis acids or transition metal catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: p-(1-Octenyl)anisole can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming p-(1-Octyl)anisole.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Products may include this compound oxide or this compound alcohol.

Reduction: The major product is p-(1-Octyl)anisole.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Alkylation Reactions

One of the primary applications of p-(1-Octenyl)anisole is in alkylation reactions, particularly with phenolic compounds. Research has demonstrated the successful alkylation of anisole using 1-octene over zeolite catalysts. For instance, a study highlighted the liquid-phase alkylation of anisole with 1-octene using H-beta zeolite, which resulted in high selectivity for monoalkylated products .

Table 1: Alkylation Results of Anisole with 1-Octene

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| H-beta | 110 °C | 22 | Monoalkylate |

| Niobium Phosphate | Varying temps | Total | Monoalkylate |

Catalytic Applications

Niobium Phosphate Catalysis

this compound has been used as a substrate in catalytic processes involving niobium phosphate. The alkylation of anisole with various alkenes, including 1-octene and 1-octen-3-ol, showed promising results in terms of regioselectivity and product distribution. The study indicated that the use of niobium phosphate as a catalyst resulted in predominantly monoalkylated products, showcasing its efficiency in selective catalysis .

Case Study: Niobium Phosphate Catalysis

In a comparative study, the alkylation of anisole with 1-octene yielded a total conversion rate under optimized conditions, demonstrating the potential for industrial applications where selective monoalkylation is desired. The results emphasize the importance of catalyst choice and reaction conditions in achieving desired product outcomes.

Cosmetic Formulations

Fragrance and Skin Care Products

The incorporation of this compound into cosmetic formulations has been explored due to its properties as a fragrance component and skin conditioning agent. Its use in formulations can enhance sensory attributes and improve product stability. A study on cosmetic formulation principles highlighted the role of such compounds in developing aesthetically pleasing and effective skin care products .

Table 2: Cosmetic Formulation Properties

| Ingredient | Function | Effect on Formulation |

|---|---|---|

| This compound | Fragrance | Enhances sensory experience |

| Soy Lecithin | Emulsifier | Improves stability |

| Cetearyl Alcohol | Thickener | Modifies texture |

Photochemical Studies

Recent research has also investigated the photochemical behavior of this compound under various conditions, revealing insights into its excited state dynamics. Studies indicate that the relaxation dynamics in excited states can lead to significant photochemical transformations, which may have implications for its use in photoproduct development .

Mecanismo De Acción

The mechanism of action of p-(1-Octenyl)anisole involves its interaction with various molecular targets. The methoxy group and the octenyl chain can participate in different chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparación Con Compuestos Similares

Anisole (Methoxybenzene): The parent compound of p-(1-Octenyl)anisole, with a simpler structure and different reactivity.

p-(1-Octyl)anisole: A reduced form of this compound, lacking the double bond in the octenyl chain.

p-(1-Hexenyl)anisole: A similar compound with a shorter alkyl chain, which may exhibit different chemical and physical properties.

Uniqueness: this compound is unique due to the presence of the 1-octenyl group, which imparts distinct chemical properties and potential applications. The length and unsaturation of the alkyl chain can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Actividad Biológica

p-(1-Octenyl)anisole, also known as 1-octenyl-4-methoxybenzene, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anti-inflammatory, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

This compound is an alkyl-substituted anisole derivative with a long hydrocarbon chain and a methoxy group. Its unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Numerous studies have explored the antimicrobial effects of this compound. Research indicates that it exhibits significant activity against various bacterial strains. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and as a natural antimicrobial agent in pharmaceuticals.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| Candida albicans | 0.7 mg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A series of in vitro experiments demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests its potential role in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A recent study investigated the effects of this compound on RAW 264.7 macrophages. The results indicated a dose-dependent reduction in TNF-α production, with significant inhibition observed at concentrations as low as 10 µM, showcasing its therapeutic potential in inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is believed to modulate signaling pathways associated with inflammation and microbial response, primarily through the inhibition of NF-κB activation and the subsequent reduction in cytokine expression .

Safety and Toxicity

Toxicological assessments have indicated that this compound exhibits low toxicity levels in animal models. In a 28-day study on rats, no significant adverse effects were noted at doses up to 2000 mg/kg body weight, indicating a favorable safety profile for potential therapeutic use .

Propiedades

Número CAS |

71820-46-7 |

|---|---|

Fórmula molecular |

C15H22O |

Peso molecular |

218.33 g/mol |

Nombre IUPAC |

1-methoxy-4-[(E)-oct-1-enyl]benzene |

InChI |

InChI=1S/C15H22O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h8-13H,3-7H2,1-2H3/b9-8+ |

Clave InChI |

BGPUSBQKFGABPH-CMDGGOBGSA-N |

SMILES isomérico |

CCCCCC/C=C/C1=CC=C(C=C1)OC |

SMILES canónico |

CCCCCCC=CC1=CC=C(C=C1)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.